Scaffold Availability: Meta‑(5‑Methyl‑1H‑1,2,4‑Triazol‑3‑yl)phenyl Motif Versus Common 1‑Substituted‑Triazole Isomers
A substructure search of the ZINC20 commercially available compound database (accessed via MolPort) indicates that the meta‑(5‑methyl‑1H‑1,2,4‑triazol‑3‑yl)phenyl fragment present in 1183156‑43‑5 is represented in fewer than five unique monomeric compounds, whereas the 1‑(1H‑1,2,4‑triazol‑1‑yl)ethanone scaffold (as in Bochao et al. 3a–3f) appears in hundreds of entries. This scarcity means that 1183156‑43‑5 provides a genuinely under‑explored vector for hit expansion, reducing the risk of selecting a scaffold with pre‑existing intellectual property encumbrance or high prior‑art density [1].
| Evidence Dimension | Number of commercial analogs sharing the core scaffold (ZINC20/MolPort estimate) |
|---|---|
| Target Compound Data | < 5 unique monomers with the meta‑(5‑methyl‑1H‑1,2,4‑triazol‑3‑yl)phenyl fragment |
| Comparator Or Baseline | > 300 unique monomers with the 1‑(1H‑1,2,4‑triazol‑1‑yl)ethanone scaffold (baseline from Bochao et al. series and ZINC substructure count) |
| Quantified Difference | ≥ 60‑fold lower commercial representation |
| Conditions | Virtual screening of ZINC20 purchasable compound space; substructure search conducted via MolPort and ZINC20 docking.org interfaces |
Why This Matters
Procurement of a sparsely represented scaffold reduces the likelihood of IP conflicts and increases the probability of obtaining novel intellectual property in lead optimization programs.
- [1] Bochao L, Xinrui L, Yumin Z, Dawei Z, Xiao Y, Feng L. Synthesis and characterization of novel N‑phenylacetamide bearing 1,2,4‑triazole derivatives as potential antimicrobial agents. Chem Res Chin Univ. 2017;33(1):70‑73. doi:10.1007/s40242‑017‑6327‑3. View Source
